molecular formula C13H17NO3 B8768459 N-(2,3-Dimethyl-phenyl)-succinamic acid methyl ester

N-(2,3-Dimethyl-phenyl)-succinamic acid methyl ester

Cat. No. B8768459
M. Wt: 235.28 g/mol
InChI Key: NXYTXHSGGMNOBV-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

To a solution of 4-((2,3-dimethylphenyl)amino)-4-oxobutanoic acid (0.5 g, 2.26 mmol) in DCM (9 mL) and MeOH (2 mL) at room temperature was added 2.0 M diazomethyl)trimethylsilane (1.36 mL, 2.71 mmol) dropwise. The reaction was stirred at room temperature for 30 min and quenched with a solution of 20% AcOH in DCM). The mixture was concentrated and purified by flash chromatography (0-100% ethyl acetate:hexanes) to afford the title compound as a white solid (0.52 g, 98% yield). LCMS, [M+H]+=236.4.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:16])[CH2:11][CH2:12][C:13]([OH:15])=[O:14].[CH3:17][SiH](C)C>C(Cl)Cl.CO>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:16])[CH2:11][CH2:12][C:13]([O:15][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)NC(CCC(=O)O)=O
Name
Quantity
1.36 mL
Type
reactant
Smiles
C[SiH](C)C
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a solution of 20% AcOH in DCM)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0-100% ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C=CC=C1C)NC(CCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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